molecular formula C3H8OS B1232248 Dimethylsulfoxonium methylide CAS No. 5367-24-8

Dimethylsulfoxonium methylide

Cat. No.: B1232248
CAS No.: 5367-24-8
M. Wt: 92.16 g/mol
InChI Key: DKWOHBPRFZIUQL-UHFFFAOYSA-N
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Description

Dimethylsulfoxonium methylide is an organosulfur compound widely recognized for its role in organic synthesis, particularly in the Corey-Chaykovsky reaction. This compound is a valuable reagent for the preparation of epoxides and cyclopropanes from carbonyl compounds. It is known for its stability and ease of handling, making it a preferred choice in various synthetic applications .

Preparation Methods

Dimethylsulfoxonium methylide is typically prepared in situ by the deprotonation of trimethylsulfoxonium iodide with a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at room temperature . Industrial production methods follow similar principles but are optimized for larger scales, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Dimethylsulfoxonium methylide undergoes several types of chemical reactions, including:

The major products formed from these reactions are epoxides and cyclopropanes, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of dimethylsulfoxonium methylide involves its generation as a ylide through deprotonation. The ylide then acts as a nucleophile, attacking electrophilic centers in carbonyl compounds. This leads to the formation of epoxides or cyclopropanes through intramolecular nucleophilic substitution . The molecular targets are typically carbonyl groups, and the pathways involve nucleophilic addition followed by ring closure .

Properties

IUPAC Name

dimethyl-methylidene-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWOHBPRFZIUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=C)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

173954-56-8
Record name Sulfoxonium, trimethyl-, inner salt, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173954-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-24-8
Record name Dimethylsulfoxonium methylide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLSULFOXONIUM METHYLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q604D1T2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of dimethylsulfoxoniummethylide was prepared as under argon from a 60% NaH mineral oil dispersion (88 mg, 2.2 mmol), trimethylsulfoxoniumiodide (484 mg, 2.2 mmol), and DMSO (10 mL). After 20 min, a solution of (Z)-3-(4-chloro-benzylidene)-1,3-dihydro-indol-2-one (510 mg, 2 mmol) in THF (5 mL) was added dropwise over 20 min. After stirring for 1 hour at room temperature and another 1 hour at 50° C., the solution was poured into ice-cold water (20 mL) and extracted with ether (3×20 mL). The combined ethereal extracts were washed with brine, dried and evaporated to an oil, which was purified by flash column chromatography (gradient elution, 15-25% ethyl acetate in petroleum ether to give the title compound as white solid (333 mg, 62%). LC/MS m/e calcd. for C16H12ClNO 269, observed (M+H)+:270.5. 1H NMR (400 MHz, DMSO-d6) δppm 1.95 (dd, J=8.97, 4.67 Hz, 1 H) 2.21 (dd, J=7.83, 4.80 Hz, 1 H) 3.04 (t, J=8.46 Hz, 1 H) 6.08 (d, J=7.58 Hz, 1 H) 6.59-6.71 (m, 1 H) 6.87 (d, J=7.58 Hz, 1 H) 7.01-7.10 (m, 1 H) 7.27-7.33 (m, 2 H) 7.33-7.40 (m, 2 H) 10.59 (s, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsulfoxonium methylide
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Dimethylsulfoxonium methylide
Reactant of Route 3
Dimethylsulfoxonium methylide
Reactant of Route 4
Dimethylsulfoxonium methylide
Reactant of Route 5
Dimethylsulfoxonium methylide
Reactant of Route 6
Dimethylsulfoxonium methylide

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